Cas no 147904-77-6 (2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID)

147904-77-6 structure

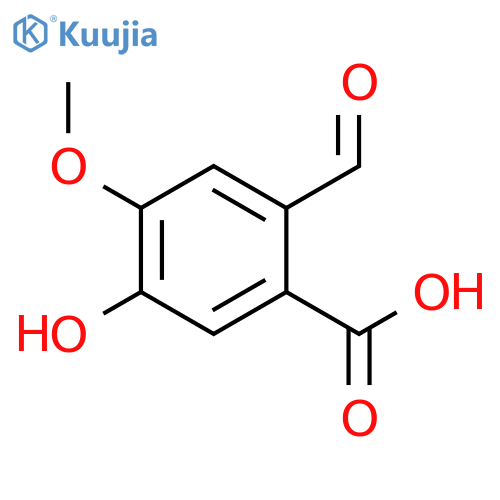

商品名:2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID

CAS番号:147904-77-6

MF:C9H8O5

メガワット:196.156823158264

MDL:MFCD20652270

CID:5151101

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-formyl-5-hydroxy-4-methoxy-

- 2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID

-

- MDL: MFCD20652270

- インチ: 1S/C9H8O5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3,(H,12,13)

- InChIKey: OIHYUJVAHOIZNC-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(O)=C(OC)C=C1C=O

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339544-5g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 5g |

$1896.0 | 2023-09-03 | ||

| Enamine | EN300-339544-10g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 10g |

$2384.0 | 2023-09-03 | ||

| Enamine | EN300-339544-5.0g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 5.0g |

$1896.0 | 2023-02-23 | ||

| Enamine | EN300-339544-10.0g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 10.0g |

$2384.0 | 2023-02-23 | ||

| Enamine | EN300-339544-2.5g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 2.5g |

$1496.0 | 2023-09-03 | ||

| Enamine | EN300-339544-1.0g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 1.0g |

$723.0 | 2023-02-23 | ||

| Enamine | EN300-339544-1g |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID |

147904-77-6 | 1g |

$723.0 | 2023-09-03 |

2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

147904-77-6 (2-FORMYL-5-HYDROXY-4-METHOXYBENZOIC ACID) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 13769-43-2(potassium metavanadate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬